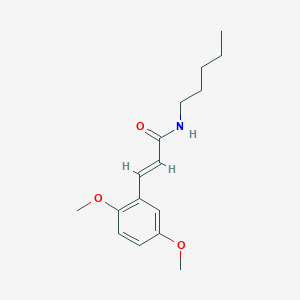![molecular formula C11H14N2OS B254978 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a heterocyclic compound that contains a thieno[2,3-d]pyrimidin-4(3H)-one ring system.
Wirkmechanismus
The mechanism of action of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, it has been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that the compound reduces tumor growth in animal models. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique properties and potential for use in cancer treatment, antimicrobial treatment, and inflammatory disease treatment. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Studies to optimize the synthesis method to improve yield and purity.
3. Studies to investigate the potential use of the compound in combination with other drugs for cancer treatment.
4. Studies to investigate the potential use of the compound in the treatment of other diseases, such as viral infections.
5. Studies to investigate the potential use of the compound as a diagnostic tool for cancer detection.
In conclusion, 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound that has several scientific research applications. Its unique properties make it a potential candidate for use in cancer treatment, antimicrobial treatment, and inflammatory disease treatment. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in other areas of research.
Synthesemethoden
The synthesis of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with acetone and acetic anhydride. The reaction is catalyzed by sulfuric acid and yields the desired compound in good yield. This synthesis method has been reported in the literature and has been used by several researchers to obtain 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for scientific research.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications. It has been reported to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results against several bacterial strains. Additionally, it has been reported to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
Produktname |
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
|---|---|
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
5,6-dimethyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)13-5-12-10-9(11(13)14)7(3)8(4)15-10/h5-6H,1-4H3 |
InChI-Schlüssel |
OZPMDICQAWQLHK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)



![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)